molecular formula C22H15N3O6 B4162843 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4162843
M. Wt: 417.4 g/mol
InChI Key: UYTYGFDERRRGIE-UHFFFAOYSA-N
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Description

2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BNIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of isoindoline carboxamide derivatives and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to inhibit the activity of several enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to possess a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to reduce inflammation by inhibiting the activity of several enzymes involved in the inflammatory response. 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its potential therapeutic applications in various disease conditions. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. However, one of the limitations of 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for research on 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research could be to investigate its potential therapeutic applications in other disease conditions, such as neurodegenerative diseases and cardiovascular diseases. Another area of research could be to develop more efficient synthesis methods for 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide to improve its purity and yield. Additionally, more studies are needed to understand the exact mechanism of action of 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide and its potential toxicity in vivo.

Scientific Research Applications

2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of several enzymes involved in the inflammatory response, thereby reducing inflammation.

properties

IUPAC Name

2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c26-19-11-15(25(30)31)7-9-18(19)23-20(27)14-6-8-16-17(10-14)22(29)24(21(16)28)12-13-4-2-1-3-5-13/h1-11,26H,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTYGFDERRRGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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